molecular formula C12H13F3N2 B13184397 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13184397
M. Wt: 242.24 g/mol
InChI Key: ZBCYDLSYRBPNTJ-UHFFFAOYSA-N
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Description

2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine under acidic conditions to form the indole ring . For this specific compound, the synthesis might involve the trifluoromethylation of an indole precursor using reagents like CF3SO2Na .

Industrial Production Methods

Industrial production of such compounds often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique pharmacological profile.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine lies in its indole core structure combined with the trifluoromethyl group. This combination imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

2-[5-methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C12H13F3N2/c1-7-2-3-10-9(6-7)8(4-5-16)11(17-10)12(13,14)15/h2-3,6,17H,4-5,16H2,1H3

InChI Key

ZBCYDLSYRBPNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)F

Origin of Product

United States

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